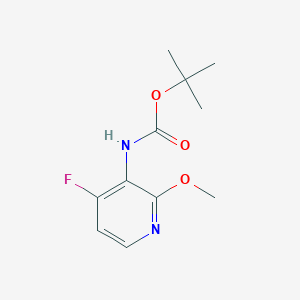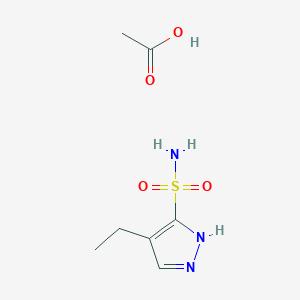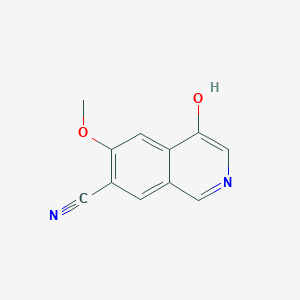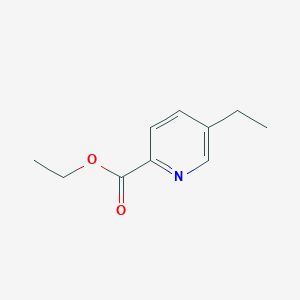![molecular formula C8H6BrClN2 B13910093 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5036 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) and cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antitumor, antiviral, and antimicrobial properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds used in various chemical research projects.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9/h2-4H,1H3 |
Clave InChI |
LIPCZCYGZGEGJL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C1Br)C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)












